N-[4-(1,1-Dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide
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Overview
Description
N-[4-(1,1-Dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.
Preparation Methods
The synthesis of N-[4-(1,1-Dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide typically involves the reaction of 4-aminobenzoyl chloride with 1,4-thiazepane-1,1-dioxide under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[4-(1,1-Dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Scientific Research Applications
N-[4-(1,1-Dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Mechanism of Action
The mechanism of action of N-[4-(1,1-Dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular processes .
Comparison with Similar Compounds
N-[4-(1,1-Dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide can be compared with other thiazepane derivatives, such as:
N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide: This compound shares a similar core structure but has different substituents, leading to distinct biological activities.
4,4-Dioxo-1,4-oxathiane: Another related compound with a similar heterocyclic framework but different functional groups, resulting in unique chemical properties.
This compound stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity.
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-2-14(18)16-13-6-4-12(5-7-13)15(19)17-8-3-10-22(20,21)11-9-17/h2,4-7H,1,3,8-11H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMFBFCDPMSKPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCS(=O)(=O)CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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